Alprazolam 5,6-Epoxide

Description

Contextualization within Benzodiazepine (B76468) Chemistry and Metabolism

Benzodiazepines, a class of psychotropic drugs, undergo extensive metabolism in the body, primarily in the liver. psychdb.com The biotransformation of these compounds often involves oxidation, a process mediated by the cytochrome P450 (CYP) enzyme system. bjmp.orgkarger.com This metabolic process leads to the formation of various metabolites, which can be either active or inactive. pharmgkb.org Alprazolam, a triazolobenzodiazepine, is primarily metabolized by the CYP3A4 isozyme. nih.gov This process involves hydroxylation to form α-hydroxyalprazolam and 4-hydroxyalprazolam (B159327), which are the major active metabolites. drugbank.com Alprazolam 5,6-Epoxide emerges as a notable, albeit less predominant, metabolite in this complex metabolic cascade. lgcstandards.com

Nomenclature and Chemical Identification in Scholarly Literature

Accurate identification of chemical compounds is paramount in scientific research. Alprazolam 5,6-Epoxide is identified in literature through its systematic and common names, as well as its unique structural features.

Systematic IUPAC and Common Chemical Names

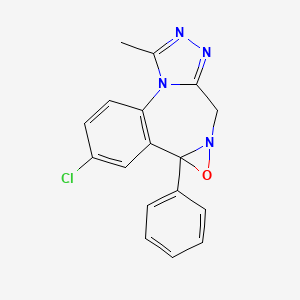

The systematic IUPAC name for Alprazolam 5,6-Epoxide is 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazirino[2,3-d] lgcstandards.comlgcstandards.comqmx.comtriazolo[4,3-a] lgcstandards.comqmx.combenzodiazepine. lgcstandards.comlgcstandards.com It is also commonly referred to as Alprazolam Epoxide. Its unique identity is further confirmed by its CAS Registry Number: 36916-14-0. lgcstandards.comqmx.com

Structural Characteristics and Unique Epoxide Moiety

The molecular structure of Alprazolam 5,6-Epoxide is a defining feature. Its molecular formula is C17H13ClN4O, and it has a molecular weight of 324.77 g/mol . lgcstandards.comlgcstandards.com The structure is characterized by the presence of an epoxide ring, a three-membered ring containing one oxygen atom and two carbon atoms. This epoxide moiety is formed across the 5 and 6 positions of the benzodiazepine ring structure, a unique feature that distinguishes it from other major metabolites of alprazolam. lgcstandards.com

Historical Context of Related Oxidative Metabolites in Benzodiazepine Research

The discovery of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety and sleep disorders. bjmp.orgpsychmedaware.org Early research into these compounds quickly established that their clinical effects were influenced by their metabolism. psychmedaware.org The identification of oxidative metabolites was a significant step forward, explaining the prolonged duration of action of some benzodiazepines due to the formation of active metabolites. karger.com For instance, diazepam is metabolized to long-acting metabolites like desmethyldiazepam and oxazepam. psychdb.comkarger.com This historical understanding of the importance of oxidative metabolism in benzodiazepine pharmacology provides the context for the ongoing investigation into metabolites like Alprazolam 5,6-Epoxide. psychmedaware.org The focus on identifying and characterizing all metabolic products, including epoxides, is a continuation of the effort to fully comprehend the pharmacology and toxicology of this important class of drugs.

Chemical and Physical Properties of Alprazolam 5,6-Epoxide

| Property | Value | Reference |

| CAS Number | 36916-14-0 | lgcstandards.comqmx.com |

| Molecular Formula | C17H13ClN4O | lgcstandards.comlgcstandards.com |

| Molecular Weight | 324.77 g/mol | lgcstandards.comlgcstandards.com |

| IUPAC Name | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazirino[2,3-d] lgcstandards.comlgcstandards.comqmx.comtriazolo[4,3-a] lgcstandards.comqmx.combenzodiazepine | lgcstandards.comlgcstandards.com |

| Common Name | Alprazolam Epoxide | chemsrc.com |

| Storage Temperature | -20°C | lgcstandards.com |

Research and Analytical Data

| Research Area | Findings | Reference |

| Metabolism | A metabolite of alprazolam formed via oxidation. | pharmgkb.org |

| Toxicology | Studied for its potential contribution to the toxicological profile of alprazolam. | researchgate.net |

| Analytical Chemistry | Available as a certified reference material for analytical testing. | lgcstandards.comcerilliant.com |

| Synthesis | Can be synthesized for research purposes. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

14-chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21-17(23-21,12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTIVUARSOHRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C4(N(C2)O4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505046 | |

| Record name | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-14-0 | |

| Record name | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of Alprazolam Epoxide

General Principles of Epoxide Synthesis in Medicinal Chemistry

Epoxides are three-membered cyclic ethers that serve as versatile synthetic intermediates in medicinal chemistry due to their inherent ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. nih.govmdpi.com The synthesis of epoxides is a fundamental transformation in organic chemistry, with numerous methods developed to control the stereochemistry of the resulting product.

Oxidative Approaches to Epoxide Formation

The most common method for synthesizing epoxides is the oxidation of an alkene. Various oxidizing agents can be employed for this transformation.

Peroxycarboxylic Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for the epoxidation of alkenes. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the double bond.

Dioxiranes: Dimethyldioxirane (DMDO), generated in situ from potassium peroxymonosulfate (B1194676) (Oxone) and acetone, is another powerful and mild epoxidizing agent.

Metal-Catalyzed Oxidations: Transition metals can catalyze epoxidation reactions using various oxygen sources like hydrogen peroxide or alkyl hydroperoxides. These methods can offer advantages in terms of selectivity and catalytic efficiency.

Stereoselective and Diastereoselective Epoxidation Methodologies

Controlling the stereochemistry of the epoxide is crucial in the synthesis of chiral drug molecules. Several methods have been developed to achieve high levels of stereoselectivity.

Sharpless Asymmetric Epoxidation: This method is used for the enantioselective epoxidation of allylic alcohols. It employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET determines which enantiomer of the epoxide is formed.

Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex as a catalyst for the enantioselective epoxidation of unfunctionalized cis-alkenes.

Shi Epoxidation: This organocatalytic method uses a chiral ketone derived from fructose (B13574) to catalyze the epoxidation of various alkenes, particularly trans- and trisubstituted olefins, with Oxone as the oxidant.

These stereoselective methods are instrumental in preparing enantiomerically pure epoxides, which are critical building blocks in the synthesis of complex pharmaceutical agents.

Reported Synthetic Routes and Precursors to Alprazolam 5,6-Epoxide

While alprazolam itself is a widely synthesized molecule, specific literature detailing the pioneering synthesis and characterization of its 5,6-epoxide derivative is not extensively available in public databases. However, based on the established chemistry of benzodiazepines and general epoxidation methods, plausible synthetic pathways can be inferred.

Pioneering Work and Initial Synthetic Characterization

The initial synthesis of alprazolam was developed by Dr. Jackson B. Hester, Jr. at The Upjohn Company. wikipedia.org Subsequent research by Hester and his team explored the synthesis of various derivatives to investigate structure-activity relationships. nih.govacs.org While these publications describe modifications at various positions of the alprazolam scaffold, a specific report on the synthesis of the 5,6-epoxide was not identified in the conducted search. The characterization of such a compound would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the presence of the epoxide ring and Mass Spectrometry (MS) to determine the correct molecular weight.

Adaptations of General Epoxidation Chemistry to Benzodiazepine (B76468) Scaffolds

The synthesis of Alprazolam 5,6-Epoxide would logically start from a precursor containing a double bond between the 5th and 6th positions of the benzodiazepine ring. This unsaturated precursor could then be subjected to standard epoxidation conditions.

Plausible Synthetic Approach:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Dehydration or Elimination | Acid or base catalysis on a suitable precursor (e.g., a 5- or 6-hydroxy alprazolam derivative) | Alprazolam-5,6-ene |

| 2 | Epoxidation | m-CPBA in a chlorinated solvent (e.g., dichloromethane) at room temperature | Alprazolam 5,6-Epoxide |

The choice of epoxidizing agent would be crucial to avoid unwanted side reactions on the electron-rich aromatic rings or the triazole moiety of the alprazolam scaffold. Mild reagents like m-CPBA or DMDO would likely be preferred. Given the lack of directing groups near the 5,6-position, achieving high stereoselectivity in the epoxidation of an alprazolam-ene precursor would be challenging without the use of a chiral catalyst.

Chemical Reactivity of the Epoxide Moiety

The epoxide ring in Alprazolam 5,6-Epoxide is expected to be highly reactive due to significant ring strain. chemistrysteps.com This reactivity allows for a variety of chemical transformations, primarily through nucleophilic ring-opening reactions. These reactions can proceed under either acidic or basic/nucleophilic conditions. libretexts.org

General Reactivity of Epoxides:

| Condition | Mechanism | Nucleophile | Product | Regioselectivity (for unsymmetrical epoxides) |

| Acidic | SN1-like | Weak nucleophiles (e.g., H₂O, ROH) | Diol, Ether-alcohol | Attack at the more substituted carbon |

| Basic/Nucleophilic | SN2 | Strong nucleophiles (e.g., RO⁻, CN⁻, RNH₂) | Alcohol with nucleophilic substituent | Attack at the less sterically hindered carbon |

In the context of Alprazolam 5,6-Epoxide, nucleophilic attack could lead to the formation of various 5,6-disubstituted alprazolam derivatives.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid would likely lead to the opening of the epoxide ring to form a 5,6-diol. The reaction would proceed via protonation of the epoxide oxygen, followed by nucleophilic attack of water. nih.govnih.govresearchgate.netacs.orgunicamp.br

Nucleophilic Ring-Opening: Strong nucleophiles, such as amines or alkoxides, would attack one of the epoxide carbons, leading to the formation of a new carbon-nucleophile bond and a hydroxyl group on the adjacent carbon. researchgate.netnih.govkhanacademy.org For instance, reaction with an amine could yield an amino-alcohol derivative of alprazolam.

The regioselectivity of these reactions on the alprazolam scaffold would be influenced by both steric and electronic factors of the benzodiazepine ring system. The inherent reactivity of the epoxide moiety makes Alprazolam 5,6-Epoxide a potentially valuable intermediate for the synthesis of novel alprazolam analogs with modified properties.

In-depth Analysis of Alprazolam 5,6-Epoxide Remains Elusive Due to Scarcity of Scientific Literature

A comprehensive examination of the chemical compound Alprazolam 5,6-Epoxide, including its synthesis, chemical transformations, and theoretical stability, cannot be provided at this time due to a significant lack of available scientific research and literature on this specific molecule. Despite extensive searches for scholarly articles, patents, and academic publications, detailed information pertaining to the synthetic strategies and chemical reactivity of Alprazolam 5,6-Epoxide remains largely unpublished in the public domain.

While the existence of Alprazolam 5,6-Epoxide is confirmed through its Chemical Abstracts Service (CAS) number, 36916-14-0, and its listing by chemical suppliers, the scientific community has yet to widely report on its specific chemical properties and transformations. Research on the parent compound, alprazolam, is extensive, with numerous studies detailing its synthesis, metabolism, and the ring-opening of its benzodiazepine core under acidic conditions. However, this body of research does not extend to the specific 5,6-epoxide derivative.

General principles of epoxide chemistry are well-established, outlining their synthesis typically through the oxidation of alkenes and their susceptibility to ring-opening reactions with a variety of nucleophiles. These reactions are fundamental in organic synthesis and drug development, often serving as a key step in the functionalization of molecules. The reactivity of epoxides is influenced by factors such as ring strain and the electronic effects of neighboring substituents. Theoretical studies, often employing computational chemistry, can provide insights into the stability and reactivity of such compounds by modeling their electronic structure and reaction pathways.

However, without specific studies on Alprazolam 5,6-Epoxide, any discussion of its ring-opening reactions, derivatization potential, and the theoretical considerations of its stability would be purely speculative and not based on empirical evidence. The specific influence of the complex alprazolam scaffold on the reactivity of the epoxide ring is a subject that requires dedicated investigation.

The lack of published data prevents a detailed discussion of the following key areas that were intended for this article:

: No specific methods for the synthesis of Alprazolam 5,6-Epoxide have been detailed in the available literature.

Ring-Opening Reactions and Derivatization Potential: There is no information on how the epoxide ring in this specific molecule reacts with nucleophiles or its potential for creating new derivatives.

Theoretical Considerations of Epoxide Stability and Reactivity: No computational or theoretical studies focusing on the stability and electronic properties of Alprazolam 5,6-Epoxide have been found.

Therefore, until research on this particular compound is conducted and published, a scientifically accurate and detailed article on the chemical compound “Alprazolam 5,6-Epoxide” as per the requested outline cannot be generated.

Metabolic Pathways and Biotransformation of Alprazolam Yielding Epoxidized Species

Role of Cytochrome P450 Enzymes in Alprazolam Oxidation

The oxidative metabolism of alprazolam is predominantly mediated by the cytochrome P450 system, a diverse group of enzymes responsible for the biotransformation of a wide array of xenobiotics, including many therapeutic drugs. nih.gov The initial and rate-limiting step in the clearance of alprazolam is its oxidation, which leads to the formation of its primary active and inactive metabolites. fda.gov

The CYP3A subfamily of enzymes plays a crucial role in the metabolism of numerous benzodiazepines, including alprazolam. ki.semdedge.com Within this subfamily, CYP3A4 is the most abundant and clinically significant isoform in the adult human liver and is the principal enzyme responsible for alprazolam's oxidation. fda.govki.se CYP3A4 catalyzes the hydroxylation of alprazolam at two main positions, leading to the formation of 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam. ki.sedrugbank.com Studies have shown that 4-hydroxylation is the major metabolic pathway. ki.se

CYP3A5 also contributes to alprazolam metabolism. While CYP3A4 preferentially forms 4-hydroxyalprazolam, CYP3A5 has been shown to be more active in the formation of α-hydroxyalprazolam. ki.se However, the expression of CYP3A5 is polymorphic, meaning its presence and activity can vary significantly among individuals and populations, which can contribute to interindividual differences in alprazolam metabolism and response.

CYP3A7 is the primary CYP3A isoform expressed in the fetal liver and its expression typically decreases after birth. While it has been shown to be capable of metabolizing some drugs, its specific contribution to alprazolam metabolism in adults is considered to be minimal compared to CYP3A4 and CYP3A5. drugbank.com

Investigation of Epoxide Formation in In Vitro Systems

In vitro experimental models are essential tools for elucidating the metabolic pathways of drugs. These systems, which include liver microsomes and recombinant enzymes, allow for the controlled study of specific enzymatic reactions.

Human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are widely used to study the in vitro metabolism of drugs. Numerous studies have utilized human liver microsomes to investigate the formation of alprazolam's hydroxylated metabolites and to determine the kinetic parameters of these reactions. ki.se These studies have consistently demonstrated that the formation of 4-hydroxyalprazolam occurs at a higher rate than α-hydroxyalprazolam in human liver microsomes. ki.se

Recombinant enzyme systems, where a specific CYP isoform is expressed in a cellular system (e.g., insect cells or bacteria), provide a more direct way to assess the contribution of individual enzymes to a metabolic pathway. The use of recombinant CYP3A4 and CYP3A5 has confirmed their primary roles in the hydroxylation of alprazolam and has helped to delineate the differential selectivity of these isoforms in the formation of the two major hydroxylated metabolites. ki.se

Despite the extensive use of these in vitro systems to study alprazolam metabolism, there are no reports in the scientific literature describing the formation of Alprazolam 5,6-Epoxide in incubations with liver microsomes or recombinant CYP enzymes.

Mechanistic studies are crucial for understanding the precise chemical transformations that occur during drug metabolism. For some compounds, CYP-mediated metabolism can involve the formation of an epoxide intermediate, particularly at an electron-rich double bond. This can be a pathway leading to the formation of reactive metabolites.

However, in the case of alprazolam, the focus of mechanistic studies has been on the hydroxylation reactions at the 4- and alpha-positions. There is currently no published research that investigates or proposes a mechanistic pathway for the formation of Alprazolam 5,6-Epoxide. The chemical structure of alprazolam contains a diazepine (B8756704) ring, but the available evidence does not suggest that this ring undergoes epoxidation as a metabolic route.

Metabolite Profiling in Preclinical In Vivo Models (e.g., animal studies)

Preclinical in vivo studies using animal models are a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies help to identify the major metabolites formed in a living organism.

Studies in various animal models, including rats and monkeys, have been conducted to characterize the metabolism of alprazolam. ijpsr.info These studies have consistently identified 4-hydroxyalprazolam and α-hydroxyalprazolam as the principal metabolites, mirroring the findings in humans. While there can be species differences in the relative abundance of these metabolites, the primary metabolic pathways are generally conserved.

A thorough review of the available scientific literature reveals no evidence of Alprazolam 5,6-Epoxide being identified as a metabolite in any preclinical in vivo studies of alprazolam. Metabolite profiling in these studies has focused on the detection and quantification of the known hydroxylated and conjugated metabolites.

Identification and Relative Quantification of Oxidized Metabolites

The principal oxidative metabolites of alprazolam are α-hydroxyalprazolam and 4-hydroxyalprazolam. wikipedia.org In the liver, 4-hydroxyalprazolam is the major metabolite, while α-hydroxyalprazolam is produced in smaller quantities. plos.orgnih.gov Conversely, studies on brain tissue show a relatively higher formation of α-hydroxyalprazolam. plos.orgnih.gov The metabolite α-hydroxyalprazolam is considered pharmacologically active, retaining about 66% of the parent compound's affinity for the benzodiazepine (B76468) receptor, whereas 4-hydroxyalprazolam is significantly less active. drugbank.com Up to 29 different metabolites of alprazolam have been identified in urine, though α-hydroxyalprazolam and 4-hydroxyalprazolam are considered the major products of hepatic metabolism by CYP3A4. oup.com

Research comparing the metabolic activity of the four human CYP3A enzymes found that CYP3A4 and CYP3A5 are the most effective at producing 4-hydroxyalprazolam. nih.gov For the formation of α-hydroxyalprazolam, CYP3A5 is by far the most efficient producer. nih.gov The formation rate of 4-hydroxyalprazolam is generally higher than that of α-hydroxyalprazolam in human liver microsomes. ki.sedrugbank.com

| Metabolite | Primary Forming Enzyme(s) | Relative Abundance (Liver) | Pharmacological Activity Relative to Alprazolam |

|---|---|---|---|

| 4-hydroxyalprazolam | CYP3A4, CYP3A5 nih.govki.se | Major nih.gov | Less active (<1% binding affinity) drugbank.com |

| α-hydroxyalprazolam | CYP3A5, CYP3A4, CYP3A43 nih.govplos.org | Minor nih.gov | Active (66% binding affinity) drugbank.com |

Differential Metabolism Across Tissues (e.g., liver versus brain)

Significant differences exist in the metabolic profile of alprazolam between the liver and the brain. plos.orgresearchgate.net This disparity is largely attributed to the differential expression and activity of CYP3A isoforms in these tissues. nih.gov In the liver, CYP3A4 is the predominant enzyme, leading to a higher production of 4-hydroxyalprazolam. nih.govnih.gov

In contrast, brain tissue exhibits a distinct metabolic preference. Studies using both rat and human brain microsomes have demonstrated that the relative amount of the pharmacologically active α-hydroxyalprazolam formed in the brain is higher than in the liver. nih.govresearchgate.net This is linked to the expression of CYP3A enzymes, including CYP3A43, within the brain. plos.orgresearchgate.net Research indicates that CYP3A43, which is expressed at higher levels in the brain compared to the liver, metabolizes alprazolam to both α-hydroxyalprazolam and 4-hydroxyalprazolam. plos.orgresearchgate.net The localized formation of a more active metabolite like α-hydroxyalprazolam within the central nervous system suggests a potential for local modulation of pharmacological activity at the drug's site of action. nih.gov

| Tissue | Predominant CYP Isoform(s) | Major Oxidized Metabolite | Minor Oxidized Metabolite | Key Research Finding |

|---|---|---|---|---|

| Liver | CYP3A4, CYP3A5 ki.senih.gov | 4-hydroxyalprazolam nih.gov | α-hydroxyalprazolam nih.gov | Metabolism favors the less active 4-OHALP metabolite. nih.govnih.gov |

| Brain | CYP3A4, CYP3A43 plos.orgresearchgate.net | α-hydroxyalprazolam (Relatively higher) nih.gov | 4-hydroxyalprazolam nih.gov | Higher relative formation of the active α-OHALP metabolite. plos.orgnih.gov |

Enzymatic Induction and Inhibition Effects on Epoxide Formation

The formation of alprazolam's oxidized metabolites, which likely proceeds through an epoxide intermediate, is heavily influenced by the activity of CYP3A enzymes. fda.gov Consequently, substances that induce or inhibit this enzyme system can significantly alter the metabolic profile of alprazolam. researchgate.net

Modulators of CYP3A Activity and their Impact on Metabolic Profiles

The metabolism of alprazolam is catalyzed by CYP3A4 and CYP3A5, making it susceptible to interactions with a wide range of drugs that modulate these enzymes. drugbank.comresearchgate.net

Inhibitors: Potent inhibitors of CYP3A can significantly impair the clearance of alprazolam, leading to increased plasma concentrations. rxlist.com This inhibition directly reduces the formation of hydroxylated metabolites. Ketoconazole (B1673606) and itraconazole (B105839) are strong CYP3A inhibitors and their co-administration is contraindicated. fda.gov Other significant inhibitors include certain macrolide antibiotics (e.g., erythromycin), antidepressants (e.g., fluvoxamine (B1237835), nefazodone), and protease inhibitors (e.g., ritonavir). wikipedia.orgfda.govsinglecare.com

Inducers: Conversely, inducers of CYP3A can accelerate the metabolism of alprazolam, increasing the formation of its hydroxylated metabolites and thereby decreasing the plasma concentration and potential efficacy of the parent drug. fda.gov Carbamazepine (B1668303), an antiepileptic drug, is a known inducer of CYP3A4 and has been shown to substantially increase the oral clearance of alprazolam. fda.govnih.gov Other inducers include phenytoin (B1677684) and rifampicin. researchgate.nettxvendordrug.com

| Modulator Type | Examples | Effect on CYP3A Activity | Impact on Alprazolam Metabolism |

|---|---|---|---|

| Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Erythromycin, Fluvoxamine, Nefazodone (B1678010) wikipedia.orgfda.govsinglecare.com | Decrease | Decreased formation of oxidized metabolites; increased alprazolam plasma levels. wikipedia.orgfda.gov |

| Inducers | Carbamazepine, Phenytoin, Rifampicin researchgate.nettxvendordrug.comelsevier.es | Increase | Increased formation of oxidized metabolites; decreased alprazolam plasma levels. fda.gov |

Research on Drug-Drug Interactions at a Metabolic Level

Extensive research has documented the clinical implications of drug-drug interactions involving alprazolam at the metabolic level. These interactions are almost exclusively mediated by the inhibition or induction of the CYP3A pathway. tandfonline.comfda.gov

Inhibition Studies: In vivo studies have quantified the impact of CYP3A inhibitors on alprazolam pharmacokinetics. For instance, co-administration of ketoconazole can increase the area under the curve (AUC) of alprazolam by 3.98-fold. fda.gov Similarly, itraconazole increases it by 2.70-fold, nefazodone by 1.98-fold, and fluvoxamine by 1.96-fold. fda.gov These interactions demonstrate a profound effect on alprazolam clearance due to the inhibition of its primary metabolic pathway. rxlist.com

Induction Studies: The co-administration of CYP3A inducers has the opposite effect. Following a 10-day course of carbamazepine, the oral clearance of a single dose of alprazolam was observed to increase from 0.90 mL/min/kg to 2.13 mL/min/kg. fda.gov This demonstrates that induction of CYP3A enzymes significantly enhances the elimination of alprazolam. nih.gov

These findings underscore the importance of considering concomitant medications when evaluating the metabolic fate of alprazolam, as alterations in CYP3A activity directly control the rate of formation of its oxidized metabolites. researchgate.netsinglecare.com

Advanced Analytical Methodologies for the Characterization and Detection of Alprazolam 5,6 Epoxide

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in separating complex mixtures, allowing for the isolation and identification of specific compounds like Alprazolam 5,6-Epoxide.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of alprazolam and its related substances. nih.govoup.comglobalresearchonline.net These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases results in their separation.

For the analysis of alprazolam degradation products, reversed-phase HPLC is commonly employed, often using a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govchemicalpapers.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of multiple compounds. chemicalpapers.com UPLC, with its use of smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govrsc.org

Table 1: Example HPLC and UPLC Parameters for Alprazolam Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | ODS C18 (200 mm x 4.6 mm, 5 µm) nih.gov | CORTECS UPLC C18+ (2.1 x 100 mm, 1.6 µm) waters.com |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 6.0) : Acetonitrile (45:55, v/v) nih.gov | Gradient of water with formic acid and acetonitrile nih.gov |

| Flow Rate | 0.50 ml/min nih.gov | Not Specified waters.com |

| Detection | UV at 254 nm nih.gov | Mass Spectrometry (MS) nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of alprazolam and its derivatives. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the volatility and interaction of the compounds with the stationary phase. Due to the thermal nature of GC, it is crucial to ensure that the analytes are stable at high temperatures to avoid degradation during analysis. researchgate.net For less volatile or thermally labile compounds, a derivatization step may be necessary to increase their volatility. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation and quantification of compounds, including drug metabolites.

GC-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust method for both separating and identifying volatile and semi-volatile compounds. researchgate.netnih.govijpsr.info After separation in the GC column, the analytes are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. researchgate.net Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity in quantitative analysis. ijpsr.info

Table 2: Typical GC-MS Parameters for Alprazolam Analysis

| Parameter | Value |

|---|---|

| Column | DB-5MS ijpsr.info |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 280°C swgdrug.org |

| Oven Program | Initial temp. 90°C, ramped to 300°C swgdrug.org |

| Ionization Mode | Electron Ionization (EI) swgdrug.org |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) ijpsr.info |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Related Techniques

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like alprazolam and its metabolites. chemicalpapers.comresearchgate.netnih.govumich.edu After separation by LC, the analytes are ionized, typically using electrospray ionization (ESI), and then subjected to two stages of mass analysis. umich.edu The first stage selects a specific parent ion, which is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is widely used for quantification. nih.gov

Spectroscopic and Electrochemical Approaches in Research Settings

In addition to chromatographic and mass spectrometric methods, various spectroscopic and electrochemical techniques are employed in research settings for the characterization of alprazolam and its derivatives.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural elucidation of compounds. ceu.esnih.gov UV-Vis spectroscopy can also be used for quantification and to provide information about the electronic structure of the molecule. researchgate.net

Electrochemical methods, which measure the electrical response of a substance to an applied potential, offer a different approach to the analysis of electroactive compounds like benzodiazepines. nih.govscispace.comsemanticscholar.org These techniques can be highly sensitive and are often used in the development of sensors for drug detection. scispace.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Inference

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques crucial for the structural elucidation of new or unknown compounds. In the context of alprazolam derivatives, these methods have been successfully used to identify degradation products, providing a clear precedent for their application to Alprazolam 5,6-Epoxide. ceu.esnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. For Alprazolam 5,6-Epoxide, the IR spectrum would be expected to retain many characteristic peaks of the parent alprazolam, such as those corresponding to aromatic C-H, C=N, and C-Cl bonds. The key differentiating feature would be the appearance of new bands associated with the epoxide ring, typically C-O stretching vibrations. For instance, analysis of other alprazolam degradation products has utilized IR spectroscopy to confirm structural changes. ceu.es One study on Fe-Ni@rGO nanocomposites identified the stretching vibration of epoxy (C-O) groups at 1389 cm⁻¹, a region where characteristic peaks for Alprazolam 5,6-Epoxide would also be anticipated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Both ¹H NMR and ¹³C NMR would be indispensable for confirming the structure of Alprazolam 5,6-Epoxide.

¹H NMR: The spectrum of the parent alprazolam is well-characterized. swgdrug.org The introduction of an epoxide ring at the 5,6-position would cause significant changes in the chemical shifts and splitting patterns of nearby protons. Protons attached to the epoxidized carbons would appear in a distinct region of the spectrum, and adjacent protons would experience altered electronic environments, leading to predictable shifts. For example, in the structural identification of a different alprazolam degradation product, ¹H NMR was used to assign signals to a methyl group (3.13 ppm) and a primary amine (4.74 ppm), confirming a ring-opening event. ceu.es

¹³C NMR: Similarly, the ¹³C NMR spectrum would provide definitive evidence of epoxidation. The carbon atoms of the epoxide ring would exhibit characteristic chemical shifts, typically in the range of 50-70 ppm. Comparing the spectrum to that of alprazolam would reveal the disappearance of signals for the C=N bond at the 5,6-position and the appearance of new signals corresponding to the saturated carbons of the epoxide. ceu.es

Electrochemical Sensing and Voltammetric Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the detection of pharmaceuticals. nih.gov Benzodiazepines, including alprazolam, are well-suited for electrochemical analysis due to the presence of the electrochemically reducible azomethine group. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive cathodic stripping voltammetry (AdCSV) have been extensively developed for the parent compound.

These methods typically involve the adsorption of the target analyte onto the surface of a modified electrode, followed by the application of a potential sweep to induce an electrochemical reaction (reduction or oxidation) that generates a measurable current. The peak current is proportional to the concentration of the analyte. The development of nanobiosensors, utilizing materials like gold nanourchins and reduced graphene oxide, has further enhanced sensitivity, achieving very low detection limits for alprazolam. nih.govmdpi.com

While specific studies on Alprazolam 5,6-Epoxide are not available, its structural similarity to alprazolam, particularly the retention of the core benzodiazepine (B76468) structure, suggests that it would also be electrochemically active. The epoxide group might influence the reduction potential or the adsorption efficiency on the electrode surface, potentially allowing for simultaneous detection or differentiation from the parent drug.

| Electrochemical Method | Electrode | Linear Range(s) | Limit of Detection (LOD) | Reference |

| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Electrochemically Pretreated Glassy Carbon Electrode (GCE) | 0.1–4 mg L⁻¹ & 4–20 mg L⁻¹ | 0.03 mg L⁻¹ | nih.gov |

| Differential Pulse Voltammetry (DPV) | AuNUs/Fe-Ni@rGO Modified GCE | 4–500 µg L⁻¹ & 1–50 mg L⁻¹ | 1 µg L⁻¹ | mdpi.com |

Sample Preparation Techniques for Enhanced Detection in Complex Matrices

The determination of trace levels of drug metabolites like Alprazolam 5,6-Epoxide in biological samples (e.g., plasma, urine, hair) is challenging due to the complexity of the matrix. researchgate.netnih.gov Effective sample preparation is a critical step to isolate the target analyte, remove interferences, and concentrate the sample prior to analysis. nih.gov

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (dSPE)

Solid-Phase Extraction (SPE): SPE is a widely used technique for the purification and concentration of analytes from liquid samples. It relies on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). For benzodiazepines, SPE is a fundamental sample preparation step. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. This method was successfully applied to isolate an alprazolam degradation product from tablets, using Oasis HLB cartridges, which allowed for the concentration of the analyte for subsequent structural identification. ceu.es An HPLC method for postmortem blood also utilized a protein precipitation step followed by SPE, demonstrating its effectiveness in complex biological matrices. nih.gov

Dispersive Solid-Phase Extraction (dSPE): dSPE is a variation of SPE where the sorbent is dispersed directly into the sample solution. This increases the surface area for interaction and can lead to faster and more efficient extraction. Recent research has explored the use of novel adsorbents for the dSPE of alprazolam. One such method utilized α-pyridylamine grafted nanographene oxide to extract alprazolam from biological samples like urine and plasma. nih.govdoaj.orgresearchgate.net The key steps in this dSPE procedure include:

Addition of the adsorbent to the buffered sample.

Shaking or vortexing to facilitate analyte adsorption.

Centrifugation to separate the adsorbent with the bound analyte.

Elution of the analyte from the adsorbent for analysis.

This technique has shown high efficiency, with analytical parameters such as a concentration factor of 20 and a relative standard deviation (RSD) of 2.4% being achieved for alprazolam. nih.gov

Advanced Extraction Methods (e.g., Microwave-Assisted Extraction)

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvents and sample, accelerating the extraction of analytes from a matrix. This method can significantly reduce extraction times and solvent consumption compared to traditional techniques. MAE has been successfully optimized for the extraction of several benzodiazepines, including alprazolam, from human plasma and hair.

In one study, MAE conditions for plasma were optimized using a Doehlert experimental design. The selected conditions—89 °C for 13 minutes using a chloroform/2-propanol solvent—yielded high recoveries (89.8% to 102.1%) for the target benzodiazepines. The performance of MAE was found to be superior to SPE, offering greater efficiency with fewer sample handling steps. A similar approach for extracting benzodiazepines from human hair also demonstrated the method's robustness, with good accuracy (89.8–105.7%) and precision (interday CV of 2.3–8.3%).

Validation Parameters for Analytical Method Development in Research

The development of any new analytical method for quantifying a compound like Alprazolam 5,6-Epoxide requires rigorous validation to ensure its reliability, accuracy, and precision. waters.com Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses several key parameters. nih.gov

Linearity, Accuracy, and Precision

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected (% recovery) indicates the accuracy of the method.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The table below summarizes validation data from various analytical methods developed for alprazolam and its degradation products, which serve as a benchmark for a method intended for Alprazolam 5,6-Epoxide.

| Analyte(s) | Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Alprazolam | HPLC | 18–200 ng/mL | 84% | Not specified | nih.gov |

| Alprazolam & Triazolaminoquinoleine | HPLC | 30–50 µg/mL (Alprazolam) & 0.02–2 µg/mL (Impurity) | 98.6–101.4% | < 2% | ceu.es |

| Alprazolam | HPLC | Not specified | 98.7–101.5% | < 2% | nih.gov |

| Alprazolam Impurities | HPTLC | Not specified | 89.1–101.5% | Not specified | ijrpr.com |

Mechanistic Investigations and Preclinical Research Applications

Role as a Metabolite in Understanding Drug Biotransformation Pathways

The biotransformation of alprazolam is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 and CYP3A5 being the principal isoforms involved. drugbank.comnih.govresearchgate.net The major and well-characterized metabolites are α-hydroxyalprazolam and 4-hydroxyalprazolam (B159327), formed through oxidative hydroxylation. drugbank.comkarger.comkarger.comresearchgate.net

Epoxidation represents another route of metabolism catalyzed by CYP enzymes for compounds containing aromatic or double bonds. nih.govacs.org This reaction can lead to the formation of chemically reactive metabolites. acs.orgresearchgate.net For instance, the anti-epileptic drug carbamazepine (B1668303) is metabolized to carbamazepine-10,11-epoxide, a reactive metabolite implicated in some of the drug's adverse effects. acs.orgnih.gov

In the context of alprazolam, the 5,6-epoxide is considered a potential, albeit likely transient, metabolite. While direct detection in routine metabolic studies is not commonly reported, its existence is plausible as a short-lived intermediate. The formation of hydroxylated metabolites can sometimes occur via an epoxide-diol pathway. The availability of Alprazolam 5,6-Epoxide as a chemical reference standard facilitates its use in analytical and toxicological studies to investigate these potential, less common biotransformation pathways. lgcstandards.comchemsrc.com The study of such minor or transient metabolites is crucial for a comprehensive understanding of a drug's metabolic fate and potential for bioactivation to reactive species.

Studies on its Reactivity with Biological Macromolecules

The chemical structure of an epoxide, a strained three-membered cyclic ether, confers significant electrophilicity. This reactivity is the basis for its potential to interact with biological systems at a molecular level.

Epoxides are known to be reactive towards biological nucleophiles found in macromolecules such as proteins and DNA. acs.orgnih.gov This reaction, termed covalent adduct formation, can disrupt the normal function of these macromolecules and is a key mechanism underlying the toxicity of various xenobiotics, including the carcinogen benzo[a]pyrene (B130552) diol epoxide. nih.govscholaris.ca

The potential for a drug or its metabolite to form such adducts is often assessed in preclinical studies by screening for the formation of conjugates with the thiol-containing tripeptide, glutathione (B108866) (GSH). nih.gov Glutathione acts as a cellular protectant by scavenging reactive electrophiles. A positive result in a GSH-trapping assay indicates the formation of a reactive metabolite with the potential to bind covalently to other biological targets if GSH defenses are overwhelmed. scholaris.canih.gov

While direct experimental evidence for covalent adduct formation by Alprazolam 5,6-Epoxide is not extensively documented in the literature, its inherent chemical reactivity as an epoxide suggests a high potential for such interactions by analogy with other reactive epoxide metabolites. acs.orgepa.gov

Computational methods, particularly quantitative structure-activity relationship (QSAR) models, serve as powerful tools for predicting the toxicological potential of chemical compounds, including drug impurities and metabolites, based on their structure. researchgate.netoup.com These in silico approaches can provide efficient, alternative assessments that reduce the need for animal testing. researchgate.net

For epoxides, computational models have been developed to specifically predict the "site of epoxidation" (SOE) on a parent molecule and to distinguish this reaction from less toxic hydroxylation events. acs.orgresearchgate.netnih.gov Such models can be used to forecast the likelihood of a drug forming a reactive epoxide. Furthermore, QSAR and molecular docking simulations are employed to analyze the interactions of benzodiazepines with their biological targets and to predict their biological activity. nih.govresearchgate.net

These computational tools can be applied to Alprazolam 5,6-Epoxide to theoretically assess its mutagenic potential, predict its reactivity, and model its interaction with cellular macromolecules. researchgate.netacs.orgepa.gov For example, a recent study utilized several QSAR tools to evaluate the mutagenic risk of 88 different benzodiazepine-related impurities, highlighting the utility of these models in identifying potentially hazardous structures. researchgate.net

| Tool/Methodology | Application | Relevance to Alprazolam 5,6-Epoxide | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts mutagenicity and toxicity of chemical structures. | Can be used to estimate the risk profile of epoxide impurities and metabolites. | researchgate.net |

| Site of Metabolism (SOM) Prediction Models | Identifies specific atoms or bonds on a molecule likely to undergo metabolic transformation (e.g., epoxidation). | Helps predict the likelihood of Alprazolam 5,6-Epoxide formation from the parent drug. | acs.orgnih.gov |

| Molecular Docking | Simulates the binding of a ligand to a target protein (e.g., receptor or enzyme). | Can model the interaction of the epoxide with DNA or enzyme active sites. | nih.gov |

Assessment in Animal Models and In Vitro Cellular Systems

Preclinical evaluation in biological systems is essential to understand the formation and potential effects of drug metabolites.

The metabolism of alprazolam has been compared across several species using in vitro liver microsomal preparations. Studies involving human, monkey, rat, and mouse microsomes have confirmed that all these species produce the primary metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam. karger.comkarger.com However, significant quantitative differences exist in the metabolic rates and ratios between species, which reflects interspecies variations in the expression and activity of CYP3A enzymes. karger.comnih.govresearchgate.net

For example, the ratio of formation rates for 4-hydroxyalprazolam versus α-hydroxyalprazolam shows considerable variation, indicating that the choice of animal model for predictive studies must be carefully considered. karger.com While these studies did not specifically quantify Alprazolam 5,6-Epoxide, they establish the relevant animal models (e.g., rat, mouse) and the enzymatic systems that would be responsible for its potential formation.

| Species | Major Metabolite | Ratio of Formation Rates (4-OH-ALP / α-OH-ALP) | Key Findings | Reference |

|---|---|---|---|---|

| Human | 4-hydroxy-alprazolam (4-OH-ALP) | 5 - 30 | Shows significant inter-individual variation. | karger.com |

| Monkey | 4-hydroxy-alprazolam (4-OH-ALP) | 3.9 | Metabolic profile is qualitatively similar to humans. | karger.comkarger.com |

| Rat | 4-hydroxy-alprazolam (4-OH-ALP) | 60 | Shows a very high preference for the 4-hydroxylation pathway. | karger.comkarger.com |

| Mouse | 4-hydroxy-alprazolam (4-OH-ALP) | 2.9 | Lowest ratio among the species tested, indicating relatively higher α-hydroxylation. | karger.comkarger.com |

While studies administering Alprazolam 5,6-Epoxide directly to cellular systems are scarce, research on the parent drug, alprazolam, has identified key cellular and subcellular targets of toxicity. These established models and endpoints are highly relevant for investigating the specific effects of its potential reactive metabolites.

Notably, repeated administration of alprazolam in mice has been shown to induce mitochondrial dysfunction in the hippocampus. nih.govnih.gov These studies, using proteomic analysis, identified changes in proteins related to mitochondrial function and energy metabolism. nih.gov In vitro experiments on cultured hippocampal neurons and HT22 mouse hippocampal cells have further demonstrated that alprazolam can decrease the mitochondrial membrane potential, alter mitochondrial morphology, and induce apoptosis. nih.govnih.gov Other studies in rats have linked alprazolam administration to liver injury and oxidative stress. ijper.orgeurjanat.com

Significance in Xenobiotic Metabolism Research

The study of xenobiotic metabolism is crucial for understanding the fate of foreign compounds, such as drugs, within a biological system. Alprazolam is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly members of the CYP3A subfamily like CYP3A4 and CYP3A5. drugbank.comwikipedia.orgnih.govpharmgkb.org The main metabolic pathways are aliphatic hydroxylation of the 1-methyl group to form α-hydroxyalprazolam and oxidation at the C-4 position to yield 4-hydroxyalprazolam. wikipedia.orgpharmgkb.orgfda.gov These metabolites have significantly less pharmacological activity than the parent compound. fda.gov

Beyond these primary pathways, the formation of other, less common metabolites is a key area of investigation for fully characterizing a drug's metabolic profile and potential for toxicity. Cytochrome P450 enzymes are known to catalyze a wide range of reactions, including the epoxidation of carbon-carbon double bonds. nih.gov The formation of an epoxide, a highly reactive three-membered ring containing an oxygen atom, represents a process known as bioactivation. nih.gov In the context of alprazolam, this could theoretically lead to the formation of Alprazolam 5,6-Epoxide.

While not a major metabolite found in circulation, the significance of Alprazolam 5,6-Epoxide in xenobiotic metabolism research lies in its nature as a potential reactive intermediate. nih.govwashington.edu The study of such reactive metabolites is fundamental to mechanistic toxicology for several reasons:

Covalent Binding and Toxicity: Reactive intermediates like epoxides are electrophilic and can form covalent bonds with nucleophilic macromolecules in the cell, such as proteins and DNA. washington.eduhyphadiscovery.com This binding can disrupt cellular function and is believed to be an initiating event in many cases of idiosyncratic drug-induced toxicity, including hepatotoxicity. nih.govwashington.edu Investigating the potential for Alprazolam 5,6-Epoxide to form and react with cellular components is essential for a comprehensive safety assessment of the parent drug.

Understanding Enzyme Mechanisms: Studying the formation of minor or transient metabolites helps to elucidate the full catalytic capabilities and substrate specificity of metabolizing enzymes like CYP3A4. The formation of an epoxide at the 5,6-position of the diazepine (B8756704) ring, as seen with other drugs like carbamazepine, is a known bioactivation pathway for seven-membered ring structures. ingentaconnect.comresearchgate.net

Role in Drug-Drug Interactions: A complete understanding of all metabolic pathways, including minor ones like epoxidation, is critical for predicting potential drug-drug interactions. tandfonline.compharmgkb.org The formation of Alprazolam 5,6-Epoxide could be altered by co-administered drugs that inhibit or induce the specific CYP enzymes responsible for this reaction pathway.

The availability of Alprazolam 5,6-Epoxide as a chemical reference standard is critical for this area of research. lgcstandards.com It allows scientists to conduct in vitro experiments, such as "trapping" studies with nucleophiles like glutathione, to detect and quantify the formation of reactive intermediates and their subsequent adducts, providing direct evidence of bioactivation pathways.

| Enzyme | Major Metabolite(s) | Metabolic Pathway |

| CYP3A4 | 4-hydroxyalprazolam, α-hydroxyalprazolam | Hydroxylation wikipedia.orgpharmgkb.orgfda.gov |

| CYP3A5 | α-hydroxyalprazolam | Hydroxylation pharmgkb.org |

| CYP2C9 | Minor contributions to metabolism | Oxidation drugbank.com |

| UGT1A4, UGT2B7, UGT1A9 | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation pharmgkb.org |

| Property | Value | Source |

| CAS Number | 36916-14-0 | lgcstandards.com |

| Molecular Formula | C17H13ClN4O | LGC Standards |

| Molecular Weight | 324.77 g/mol | LGC Standards |

| Synonym | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazirino[2,3-d] drugbank.comwikipedia.orgnih.govtriazolo[4,3-a] drugbank.comnih.govbenzodiazepine (B76468) | LGC Standards |

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Pathways for Alprazolam 5,6-Epoxide and Analogues

The synthesis of Alprazolam 5,6-Epoxide and its analogues is fundamental for in-depth biological and toxicological studies. Current synthetic routes can be complex and may not be suitable for producing the quantities required for extensive research. Future research will likely focus on developing more efficient and scalable synthetic strategies.

One promising avenue is the exploration of catalytic asymmetric epoxidation methods. mdpi.com These techniques, which have seen success in the synthesis of various pharmaceutical intermediates, could offer a more direct and stereoselective approach to producing the epoxide. mdpi.com The development of robust and efficient large-scale syntheses is crucial. researchgate.net This includes substrate-controlled diastereoselective epoxidation and the use of chiral catalysts. mdpi.comresearchgate.net

Furthermore, the synthesis of isotopically labeled analogues, such as those containing 13C or 15N, is essential for use as internal standards in quantitative analytical methods and for mechanistic studies. google.com The ability to synthesize a range of analogues with modifications to the triazole or phenyl rings will also be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the structural features that influence reactivity and interaction with biological targets. acs.org

Key Areas for Future Synthetic Research:

| Research Area | Objective | Potential Impact |

| Catalytic Asymmetric Epoxidation | Develop highly selective and efficient methods for epoxide formation. | Improved yield and stereocontrol, facilitating biological studies. |

| Scalable Synthesis | Design and optimize synthetic routes for large-scale production. | Enable extensive preclinical and toxicological research. |

| Isotopic Labeling | Synthesize stable isotope-labeled standards of Alprazolam 5,6-Epoxide. | Enhance accuracy and precision of analytical quantification. |

| Analogue Synthesis | Create a library of structurally related epoxide compounds. | Facilitate structure-activity relationship studies and probe biological interactions. |

Advanced Computational Chemistry for Predicting Epoxide Reactivity and Metabolism

Computational chemistry offers powerful tools to predict the reactivity and metabolic fate of Alprazolam 5,6-Epoxide, complementing experimental studies. Quantum mechanical (QM) calculations can be employed to model the electronic structure of the epoxide and predict its susceptibility to nucleophilic attack, a key step in its further metabolism. This can help in understanding the regioselectivity of ring-opening reactions.

Molecular dynamics (MD) simulations can provide insights into how the epoxide interacts with the active sites of metabolizing enzymes, such as epoxide hydrolases. By simulating the binding and potential reaction pathways, researchers can predict which enzyme isoforms are most likely involved in its detoxification. These computational models can guide the design of in vitro and in vivo experiments, making them more targeted and efficient.

Innovation in Analytical Techniques for Trace-Level Detection in Research Samples

The inherent reactivity and low concentrations of Alprazolam 5,6-Epoxide in biological matrices present a significant analytical challenge. Future advancements in analytical instrumentation are crucial for its reliable detection and quantification.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is currently a method of choice for the analysis of benzodiazepines and their metabolites due to its high sensitivity and specificity. nih.gov However, further improvements in ionization efficiency and detector sensitivity will be necessary to confidently measure trace levels of the epoxide. The development of methods with extremely low limits of quantification (LOQ), potentially in the picogram-per-liter (pg/L) range, will be a key focus. europa.eu

The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of novel metabolites and degradation products. frontiersin.org Additionally, innovative sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), can help to pre-concentrate the analyte and remove interfering matrix components, thereby enhancing detection limits. mdpi.com The development of novel nanobiosensors also presents a promising avenue for the rapid and highly sensitive detection of alprazolam and its metabolites. mdpi.comresearchgate.net

Advancements in Analytical Detection:

| Technique | Advancement | Benefit |

| LC-MS/MS | Improved sensitivity and lower detection limits. mdpi.comresearchgate.net | Accurate quantification of trace levels of the epoxide. researchgate.net |

| HRMS | Enhanced mass accuracy and resolution. | Confident identification of unknown metabolites. |

| Microextraction | Miniaturized and efficient sample preparation. | Reduced solvent consumption and improved analyte enrichment. mdpi.com |

| Nanobiosensors | Novel materials for highly sensitive detection. mdpi.comresearchgate.net | Potential for rapid, point-of-care analysis in research settings. |

Elucidation of Specific Epoxide Hydrolase (EH) Activity Towards Benzodiazepine (B76468) Epoxides

Epoxide hydrolases (EHs) are key enzymes responsible for the detoxification of epoxides by converting them into less reactive diols. taylorandfrancis.com There are several forms of EHs, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), each with distinct substrate specificities. taylorandfrancis.comescholarship.org

Future research needs to focus on identifying the specific EH isoforms that are most active in metabolizing Alprazolam 5,6-Epoxide. This can be achieved through in vitro studies using recombinant human EH enzymes and human liver microsomes. escholarship.org Understanding the kinetics of this enzymatic reaction will be crucial for predicting the rate of epoxide clearance in vivo.

Furthermore, investigating potential inhibition of EH activity by alprazolam or its other metabolites could reveal complex drug-drug interactions. For instance, some drugs are known to be potent inhibitors of liver microsomal epoxide hydrolase. taylorandfrancis.com Such interactions could lead to an accumulation of the reactive epoxide, potentially increasing the risk of toxicity.

Integration of Omics Technologies for Comprehensive Metabolite Profiling

A systems-level understanding of alprazolam metabolism requires the integration of various "omics" technologies. biobide.com Metabolomics, in particular, offers a powerful approach for the comprehensive and unbiased analysis of all small-molecule metabolites in a biological sample. researchgate.netmdpi.com

By applying untargeted metabolomics approaches, researchers can discover novel metabolites of alprazolam that may have been previously overlooked. mdpi.com This can provide a more complete picture of the metabolic pathways involved, including those downstream of Alprazolam 5,6-Epoxide. Combining metabolomics with other omics data, such as proteomics and transcriptomics, can help to identify the specific enzymes and pathways that are upregulated or downregulated in response to alprazolam exposure. biobide.commdpi.com This integrated multi-omics approach will be instrumental in building predictive models of drug metabolism and toxicity. biobide.com

Q & A

Q. What validated analytical methods are recommended for quantifying Alprazolam 5,6-Epoxide in pharmacokinetic studies?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize separation using a C18 column (e.g., 2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in water and acetonitrile (gradient elution). Use deuterated internal standards (e.g., Alprazolam-d3) to correct for matrix effects .

- Validation Parameters: Ensure linearity (1–200 ng/mL), precision (RSD <15%), and accuracy (85–115%) per FDA guidelines. Cross-validate with certified reference materials (e.g., Alprazolam 5,6-Epoxide CRM, CAS 28981-97-7) .

Q. How can researchers synthesize Alprazolam 5,6-Epoxide with high purity for in vitro studies?

Methodological Answer:

- Oxidation Reaction: React Alprazolam with a peracid (e.g., m-chloroperbenzoic acid) in dichloromethane at 0–5°C for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Confirm structure via NMR (¹H, ¹³C) and high-resolution MS .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the stability of Alprazolam 5,6-Epoxide in formulation studies?

Methodological Answer:

- Experimental Design: Apply a central composite design (CCD) to evaluate factors: pH (4.5–7.5), temperature (25–40°C), and excipient concentration (0.1–1.0%). Measure degradation kinetics via accelerated stability testing .

- Data Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature, p < 0.05). Optimize conditions using desirability functions (e.g., pH 5.5, 25°C, 0.5% cyclodextrin) to minimize epoxide hydrolysis .

Q. How to resolve discrepancies in reported metabolic ratios of Alprazolam to its 5,6-Epoxide metabolite across clinical trials?

Methodological Answer:

- Source Investigation:

- CYP3A4 Polymorphisms: Genotype participants (e.g., CYP3A4*22 carriers) and correlate with metabolite plasma ratios using linear regression .

- Analytical Variability: Harmonize protocols via inter-laboratory comparisons (e.g., shared CRM from LGC Group) and standardize LC-MS/MS parameters (e.g., ion suppression controls) .

- Meta-Analysis: Pool data from trials (e.g., Cochrane criteria) and apply random-effects models to quantify heterogeneity (I² statistic). Stratify by assay type (e.g., immunoassay vs. LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.